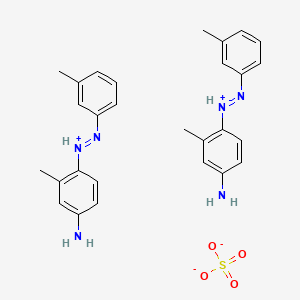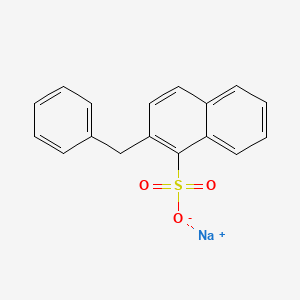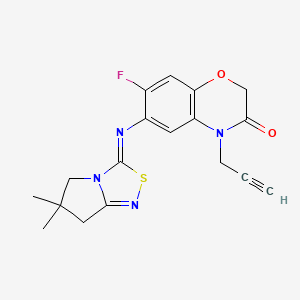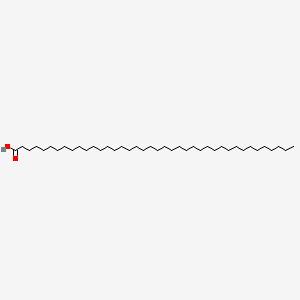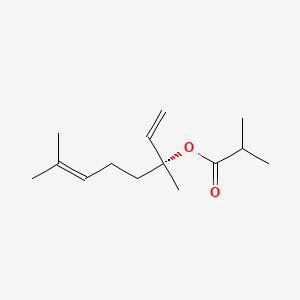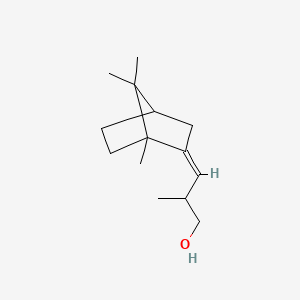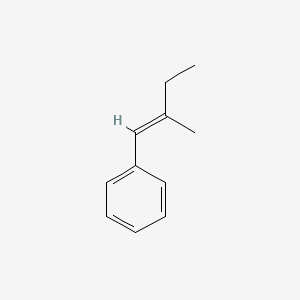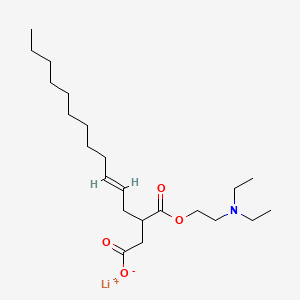
Lithium 1-(2-(diethylamino)ethyl) 2-dodecenylsuccinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium 1-(2-(diethylamino)ethyl) 2-dodecenylsuccinate is a chemical compound with the molecular formula C22H43NO4Li. It is known for its unique structure, which includes a lithium ion, a diethylamino group, and a dodecenylsuccinate moiety. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium 1-(2-(diethylamino)ethyl) 2-dodecenylsuccinate typically involves the reaction of 2-dodecenylsuccinic anhydride with 2-(diethylamino)ethanol in the presence of a lithium base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include a solvent such as tetrahydrofuran (THF) and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors. The product is then purified using techniques such as crystallization or chromatography to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Lithium 1-(2-(diethylamino)ethyl) 2-dodecenylsuccinate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where the diethylamino group or the dodecenylsuccinate moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives of the original compound.
Scientific Research Applications
Lithium 1-(2-(diethylamino)ethyl) 2-dodecenylsuccinate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential effects on cellular processes and as a tool for investigating biological pathways.
Medicine: Explored for its potential therapeutic applications, including its use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials, as well as in the development of new technologies.
Mechanism of Action
The mechanism of action of Lithium 1-(2-(diethylamino)ethyl) 2-dodecenylsuccinate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other proteins, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Lithium 1-(2-(dimethylamino)ethyl) 2-dodecenylsuccinate
- Lithium 1-(2-(diethylamino)ethyl) 2-decenylsuccinate
- Lithium 1-(2-(diethylamino)ethyl) 2-octenylsuccinate
Uniqueness
Lithium 1-(2-(diethylamino)ethyl) 2-dodecenylsuccinate is unique due to its specific combination of functional groups and its lithium ion. This combination imparts distinctive chemical properties, making it valuable for various research applications. Compared to similar compounds, it may offer different reactivity, stability, and interaction with biological systems, making it a versatile tool in scientific research.
Properties
CAS No. |
93918-09-3 |
|---|---|
Molecular Formula |
C22H40LiNO4 |
Molecular Weight |
389.5 g/mol |
IUPAC Name |
lithium;(E)-3-[2-(diethylamino)ethoxycarbonyl]pentadec-5-enoate |
InChI |
InChI=1S/C22H41NO4.Li/c1-4-7-8-9-10-11-12-13-14-15-16-20(19-21(24)25)22(26)27-18-17-23(5-2)6-3;/h14-15,20H,4-13,16-19H2,1-3H3,(H,24,25);/q;+1/p-1/b15-14+; |
InChI Key |
ALFDZZGINSAFGA-WPDLWGESSA-M |
Isomeric SMILES |
[Li+].CCCCCCCCC/C=C/CC(CC(=O)[O-])C(=O)OCCN(CC)CC |
Canonical SMILES |
[Li+].CCCCCCCCCC=CCC(CC(=O)[O-])C(=O)OCCN(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


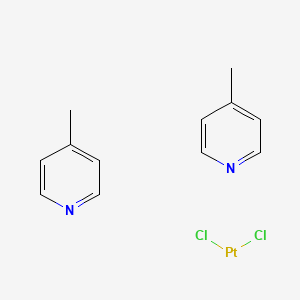
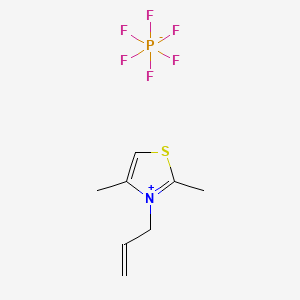
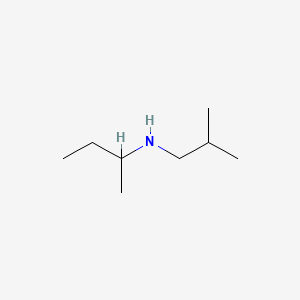
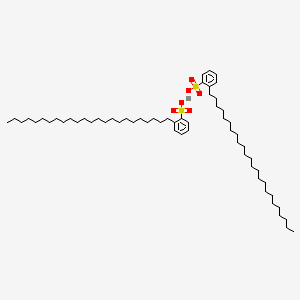
![2,2'-Methylenebis[6-(1-phenylethyl)-P-cresol]](/img/structure/B12662520.png)

